molecular formula C24H23BrN2O4 B11231881 N-[4-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)-2-methoxyphenyl]-2-furamide

N-[4-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)-2-methoxyphenyl]-2-furamide

Cat. No.: B11231881
M. Wt: 483.4 g/mol
InChI Key: MSDIQBLBBGWCIA-UHFFFAOYSA-N
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Description

N-[4-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)-2-methoxyphenyl]-2-furamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)-2-methoxyphenyl]-2-furamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach includes the following steps:

    Formation of the Bromophenyl Intermediate: The synthesis begins with the bromination of a phenyl ring to introduce the bromine atom at the para position.

    Cyclopentylation: The bromophenyl intermediate undergoes a cyclopentylation reaction to attach the cyclopentyl group.

    Amidation: The resulting compound is then subjected to amidation with a suitable amine to form the carbonyl amine linkage.

    Furan Ring Formation: Finally, the furan ring is introduced through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)-2-methoxyphenyl]-2-furamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[4-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)-2-methoxyphenyl]-2-furamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)-2-methoxyphenyl]-2-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine

Uniqueness

N-[4-({[1-(4-bromophenyl)cyclopentyl]carbonyl}amino)-2-methoxyphenyl]-2-furamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C24H23BrN2O4

Molecular Weight

483.4 g/mol

IUPAC Name

N-[4-[[1-(4-bromophenyl)cyclopentanecarbonyl]amino]-2-methoxyphenyl]furan-2-carboxamide

InChI

InChI=1S/C24H23BrN2O4/c1-30-21-15-18(10-11-19(21)27-22(28)20-5-4-14-31-20)26-23(29)24(12-2-3-13-24)16-6-8-17(25)9-7-16/h4-11,14-15H,2-3,12-13H2,1H3,(H,26,29)(H,27,28)

InChI Key

MSDIQBLBBGWCIA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2(CCCC2)C3=CC=C(C=C3)Br)NC(=O)C4=CC=CO4

Origin of Product

United States

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